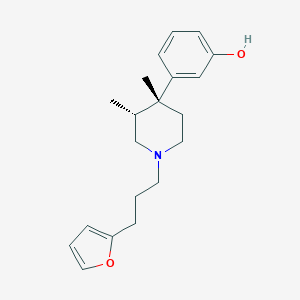
Phenol, 3-(1-(3-(2-furanyl)propyl)-3,4-dimethyl-4-piperidinyl)-, cis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 3-(1-(3-(2-furanyl)propyl)-3,4-dimethyl-4-piperidinyl)-, cis- is a chemical compound used in scientific research. It is also known as cis-3-(1-(3-(2-furanyl)propyl)-3,4-dimethyl-4-piperidinyl)phenol. This compound has shown potential in various research applications due to its unique properties.
Mecanismo De Acción
The exact mechanism of action of Phenol, 3-(1-(3-(2-furanyl)propyl)-3,4-dimethyl-4-piperidinyl)-, cis- is not fully understood. However, it is believed to act as a dopamine receptor agonist. This means that it activates the dopamine receptors in the brain, which are responsible for regulating mood, movement, and motivation.
Biochemical and Physiological Effects:
Phenol, 3-(1-(3-(2-furanyl)propyl)-3,4-dimethyl-4-piperidinyl)-, cis- has been found to have several biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which can lead to improved mood and motivation. It has also been found to have antioxidant properties, which may help protect the brain from damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using Phenol, 3-(1-(3-(2-furanyl)propyl)-3,4-dimethyl-4-piperidinyl)-, cis- in lab experiments is its ability to activate dopamine receptors. This makes it a useful tool for studying the role of dopamine in the brain and its effects on behavior and cognition. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for research on Phenol, 3-(1-(3-(2-furanyl)propyl)-3,4-dimethyl-4-piperidinyl)-, cis-. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Further research is needed to determine the effectiveness of this compound in treating these conditions. Another area of interest is its potential use as a tool for studying the role of dopamine in the brain and its effects on behavior and cognition. Finally, there is a need for further research on the synthesis of this compound, with the aim of developing a more efficient and cost-effective method.
Conclusion:
Phenol, 3-(1-(3-(2-furanyl)propyl)-3,4-dimethyl-4-piperidinyl)-, cis- is a chemical compound with potential in various scientific research applications. Its ability to activate dopamine receptors makes it a useful tool for studying the role of dopamine in the brain and its effects on behavior and cognition. Further research is needed to determine the effectiveness of this compound in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. The complex synthesis method of this compound is a limitation, and there is a need for further research to develop a more efficient and cost-effective method.
Métodos De Síntesis
The synthesis of Phenol, 3-(1-(3-(2-furanyl)propyl)-3,4-dimethyl-4-piperidinyl)-, cis- is a complex process that involves several steps. The first step involves the preparation of 3-(1-(3-(2-furanyl)propyl)-3,4-dimethyl-4-piperidinyl)phenol. This is achieved by reacting 3-(1-(3-(2-furanyl)propyl)-3,4-dimethyl-4-piperidinyl)propyl chloride with phenol in the presence of a base. The resulting compound is then separated and purified to obtain Phenol, 3-(1-(3-(2-furanyl)propyl)-3,4-dimethyl-4-piperidinyl)-, cis-.
Aplicaciones Científicas De Investigación
Phenol, 3-(1-(3-(2-furanyl)propyl)-3,4-dimethyl-4-piperidinyl)-, cis- has been used in various scientific research applications. One of the major research areas where this compound has shown potential is in the field of neuroscience. It has been found to have a positive effect on the central nervous system and may be useful in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propiedades
Número CAS |
149710-89-4 |
|---|---|
Nombre del producto |
Phenol, 3-(1-(3-(2-furanyl)propyl)-3,4-dimethyl-4-piperidinyl)-, cis- |
Fórmula molecular |
C20H27NO2 |
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
3-[(3R,4R)-1-[3-(furan-2-yl)propyl]-3,4-dimethylpiperidin-4-yl]phenol |
InChI |
InChI=1S/C20H27NO2/c1-16-15-21(11-4-8-19-9-5-13-23-19)12-10-20(16,2)17-6-3-7-18(22)14-17/h3,5-7,9,13-14,16,22H,4,8,10-12,15H2,1-2H3/t16-,20+/m0/s1 |
Clave InChI |
MDNFUQZTHRJSGF-UHFFFAOYSA-N |
SMILES isomérico |
C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)CCCC3=CC=CO3 |
SMILES |
CC1CN(CCC1(C)C2=CC(=CC=C2)O)CCCC3=CC=CO3 |
SMILES canónico |
CC1CN(CCC1(C)C2=CC(=CC=C2)O)CCCC3=CC=CO3 |
Sinónimos |
1-(3-(2-furanyl)propyl)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine 3-FPDHP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 6-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B134401.png)
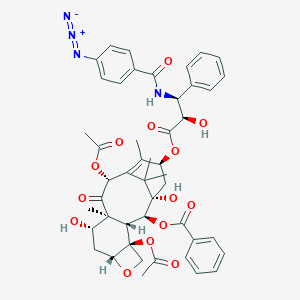
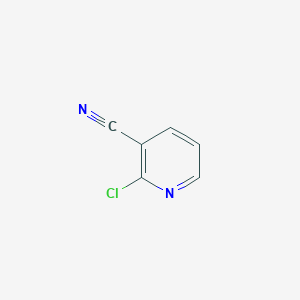
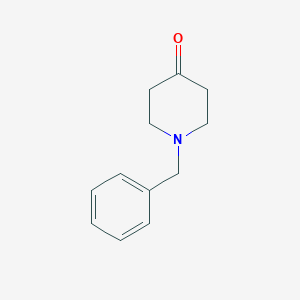

![1-[4-(chloromethyl)phenyl]-1H-pyrazole](/img/structure/B134411.png)
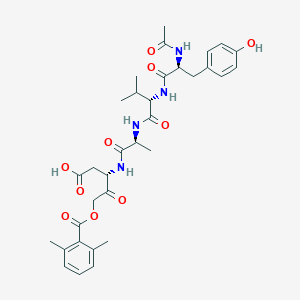
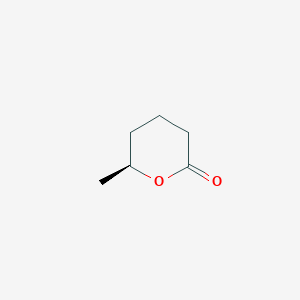

![1H-Thieno[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B134423.png)
